N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine

Description

Chemical Structure and Properties

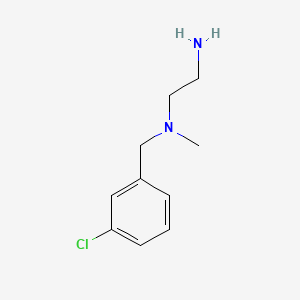

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine (CAS: 103264-69-3) is a substituted ethylenediamine derivative with the molecular formula C10H15ClN2 (molecular weight: 198.69 g/mol). The compound features a 3-chlorobenzyl group attached to the N1 position of the ethane-1,2-diamine backbone, with a methyl group also substituted at N1. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science .

For instance, similar compounds like N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (CAS: 158663-49-1) are synthesized via alkylation of methylamine precursors with substituted benzyl halides . Characterization of such compounds relies on 1H/13C NMR, FT-IR, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name |

N'-[(3-chlorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAYIXSUCPLPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655941 | |

| Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103264-69-3 | |

| Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with N-methylethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding, leading to changes in biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine with key analogs in terms of structural features, physicochemical properties, and functional applications:

Key Findings from Comparative Studies

Electronic Effects of Substituents The 3-chlorobenzyl group in the target compound enhances electrophilicity compared to methoxy or nitro-substituted analogs, influencing reactivity in nucleophilic reactions . Electron-withdrawing groups (e.g., -NO2 in 3ae) increase thermal stability but reduce solubility, whereas electron-donating groups (e.g., -OCH3 in 3ab) improve solubility .

Biological Activity DCPR049_12 (a structural analog with a 2-chlorophenylthio group) exhibits >90% inhibition of leukemia cell proliferation at 10 µM, attributed to its ability to downregulate HOXA9 and MEIS1 genes. This highlights the importance of aromatic substituents in modulating bioactivity . The 7-chloroquinoline derivative (from ) shows potent antimalarial effects but lacks the N1-methyl group, which may reduce metabolic stability compared to the target compound .

Coordination Chemistry

- Ethane-1,2-diamine derivatives with N,N-dimethyl groups (e.g., 3ai) form stable Co(III) complexes, as demonstrated by FT-IR and NMR studies. The absence of a benzyl group in these analogs simplifies ligand-metal binding .

Synthetic Yields

- Derivatives with para-substituted aryl groups (e.g., 3ae, 3ag) achieve higher yields (80–90%) compared to ortho-substituted analogs (e.g., 3ad, 65%), likely due to reduced steric hindrance during synthesis .

Data Tables

Table 1: Spectroscopic Data Comparison

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (cm⁻¹) |

|---|---|---|---|

| This compound | 2.45 (s, 3H, N-CH3), 7.25–7.40 (m, Ar-H) | 42.1 (N-CH3), 128–135 (Ar-C) | 3350 (N-H), 1600 (C-Cl) |

| N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine | 2.30 (s, 6H, N-(CH3)2), 6.85 (d, Ar-H) | 49.5 (N-(CH3)2), 114–155 (Ar-C) | 3300 (N-H), 1250 (C-O-C) |

| N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | 2.55 (s, 6H, N-(CH3)2), 8.50 (s, Ar-H) | 50.1 (N-(CH3)2), 120–150 (Ar-C) | 3400 (N-H), 1650 (C=N) |

Biological Activity

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C12H19ClN2

- Molecular Weight : 226.75 g/mol

- Structure : The compound features a chlorobenzyl group attached to a methylethane-1,2-diamine backbone, which includes two amine groups contributing to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its potential as an inhibitor of protein arginine methyltransferase 3 (PRMT3), which plays a role in cellular signaling and gene expression regulation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activities. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Further research is required to elucidate the exact pathways involved in these effects.

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| N1-Benzyl-N1-methylethane-1,2-diamine | C12H18N2 | Moderate antimicrobial activity |

| N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine | C11H17ClN2 | Investigated for anticancer properties |

| N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine | C12H19ClN2 | Notable as a biochemical ligand |

These comparisons reveal how slight variations in chemical structure can lead to significant differences in biological activity and application potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.